molecular formula C19H29NO4 B3037027 Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid CAS No. 403661-85-8

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Cat. No.: B3037027
CAS No.: 403661-85-8
M. Wt: 335.4 g/mol
InChI Key: VJXYUVJDZAIFHC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which provides steric hindrance and influences the compound’s reactivity and stability. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The synthetic route may include the following steps:

    Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Backbone: The protected amino acid is then subjected to various reactions to form the butyric acid backbone. This may involve the use of Grignard reagents or other organometallic compounds.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can undergo substitution reactions, often involving nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tert-butyl derivatives.

Scientific Research Applications

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the tert-butyl group, resulting in different reactivity and stability.

    Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid: Contains a methyl group instead of a tert-butyl group, affecting its steric properties.

Uniqueness

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences the compound’s chemical reactivity and stability. This makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(3S)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYUVJDZAIFHC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Reactant of Route 3
Reactant of Route 3
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Reactant of Route 4
Reactant of Route 4
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Reactant of Route 5
Reactant of Route 5
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Reactant of Route 6
Reactant of Route 6
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.